![molecular formula C8H4BrFO3 B13435942 7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of bromine and fluorine atoms attached to the benzodioxinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile as the reaction medium . The reaction proceeds through an addition followed by intramolecular cyclization to form the desired benzo[d][1,3]dioxin-4-one scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Amidation Reactions: The compound can react with primary amines to form corresponding salicylamides.
Common Reagents and Conditions
Copper(I) Iodide (CuI): Used as a catalyst in the synthesis of the compound.
Sodium Bicarbonate (NaHCO₃): Acts as a base in the reaction medium.
Acetonitrile: Commonly used as the solvent for the reaction.
Major Products Formed
The major products formed from these reactions include various substituted benzo[d][1,3]dioxin-4-one derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the development of biologically active molecules, such as nucleoside base transport inhibitors, topoisomerase I inhibitors, and antiplasmodial drugs.
Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules.
Agricultural Chemistry: Its derivatives find applications as insecticides, crop protection agents, and fungicides.
Mécanisme D'action
The mechanism of action of 7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This mechanism is crucial for its antiplasmodial and cytotoxic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxane Derivatives: These compounds share a similar benzodioxane core and are used in medicinal and agrochemical research.
Benzo-1,3-oxathiine Derivatives: These compounds are synthesized from thiosalicylic acid and have applications in synthetic organic chemistry.
Uniqueness
7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing novel biologically active molecules and synthetic intermediates.
Propriétés
Formule moléculaire |
C8H4BrFO3 |
|---|---|
Poids moléculaire |
247.02 g/mol |
Nom IUPAC |
7-bromo-8-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-2H,3H2 |
Clé InChI |
BQLBVRBSHJOSRM-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(C=CC(=C2F)Br)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





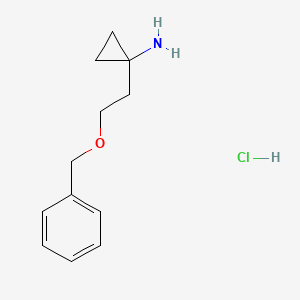
![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
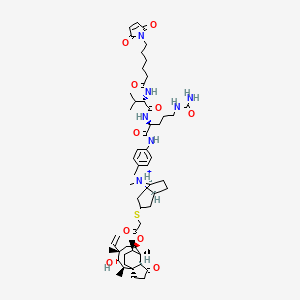
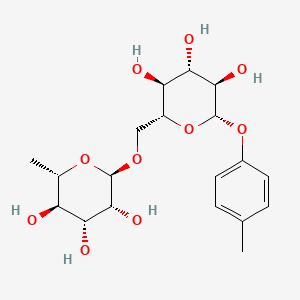

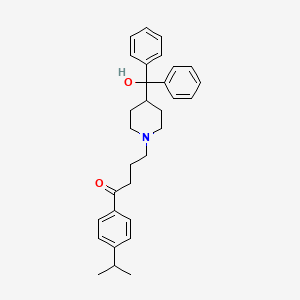
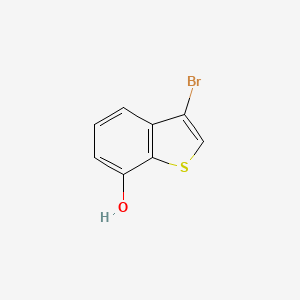
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)

